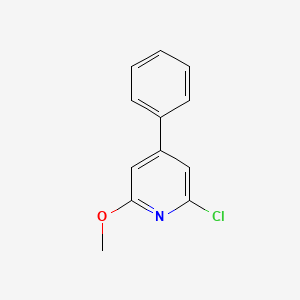

2-Chloro-6-methoxy-4-phenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties to the pyridine ring, making it a cornerstone in various fields of chemical research. Pyridine scaffolds are prevalent in numerous natural products, including alkaloids, and are a fundamental component in the development of pharmaceuticals and agrochemicals. rsc.org

In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgnih.gov The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to enzymes and receptors. nih.gov Consequently, pyridine derivatives have been successfully incorporated into a multitude of FDA-approved drugs for treating a wide array of diseases, including cancer, viral infections, and microbial infections. nih.govresearchgate.netresearchgate.net The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. nih.govrhhz.net

Overview of Halogenated and Methoxylated Pyridine Derivatives

The introduction of halogen and methoxy (B1213986) substituents onto the pyridine ring significantly modifies its chemical reactivity and physical properties.

Halogenated Pyridines: The presence of a halogen atom, such as chlorine, on the pyridine ring influences its electronic distribution and reactivity. Halogens are electron-withdrawing groups, which can affect the basicity of the pyridine nitrogen. The position of the halogen is critical; for instance, a chlorine atom at the 2- or 6-position can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further synthetic transformations. This reactivity is a key strategy in the synthesis of more complex substituted pyridines.

Methoxylated Pyridines: The methoxy group (-OCH₃) is an electron-donating group through resonance, which can influence the electron density of the pyridine ring. The position of the methoxy group can direct further electrophilic substitution reactions. In medicinal chemistry, the methoxy group can impact a molecule's solubility, metabolic stability, and binding interactions with biological targets. For example, the methoxy group in some compounds has been shown to enhance their anticancer properties.

The combination of both a halogen and a methoxy group on a pyridine ring, as would be the case in 2-Chloro-6-methoxy-4-phenylpyridine, creates a multifunctional scaffold with distinct reactivity at different positions, offering a versatile platform for the synthesis of diverse chemical entities.

Research Rationale and Scope for this compound

While specific research dedicated to this compound is not available, the rationale for investigating such a compound can be inferred from the study of related structures. The key structural features of this molecule are:

A 2-chloropyridine (B119429) moiety: This provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

A 6-methoxypyridine moiety: This can influence the electronic properties and potential biological interactions of the molecule.

A 4-phenyl group: The introduction of an aryl group at the 4-position of the pyridine ring is a common strategy in drug discovery to explore interactions with hydrophobic pockets in target proteins. Phenylpyridines have been investigated for their potential in developing new therapeutic agents.

The combination of these three components in a single molecule would likely be of interest to medicinal chemists for the synthesis of new compounds with potential biological activities. The general research scope for such a compound would likely involve its use as a synthetic intermediate to create a library of derivatives for screening against various diseases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25297-53-4 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-6-methoxy-4-phenylpyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

XMQDNQOPMWMTSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC(=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methoxy 4 Phenylpyridine and Analogues

Classical Pyridine (B92270) Ring Construction Approaches

Classical methods focus on building the pyridine ring from acyclic precursors. These approaches, while foundational, offer pathways to a wide range of functionalized pyridines through the careful selection of starting materials.

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from simpler, acyclic components. acsgcipr.org The most common approaches involve the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.org

One of the most well-known methods is the Hantzsch Dihydropyridine Synthesis . This reaction typically involves a three-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgfiveable.me The initial product is a 1,4-dihydropyridine, which must then be oxidized to form the aromatic pyridine ring. organic-chemistry.org While versatile, this method requires a subsequent oxidation step to achieve the desired aromaticity.

Another classical approach is the Chichibabin Pyridine Synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org This method can be performed in the gas phase at high temperatures over a catalyst, and while the precursors are often inexpensive, the yields can be modest. wikipedia.org

The Bohlmann-Rahtz Pyridine Synthesis provides a direct route to substituted pyridines by reacting an enamine with an α,β-unsaturated ketone. This method circumvents the need for a separate oxidation step, as the aromatic pyridine is formed directly through a sequence of condensation and elimination reactions. acsgcipr.org

These condensation strategies are powerful for creating the core pyridine structure, which can then be further functionalized. For a target like 2-Chloro-6-methoxy-4-phenylpyridine, one might envision a multi-step process starting from a pyridine ring assembled via one of these methods, followed by the sequential introduction of the required substituents.

Nucleophilic Substitution Strategies for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto a pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile, such as a methoxide (B1231860) ion, displaces a suitable leaving group (typically a halide) on the pyridine ring.

The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. gcwgandhinagar.com This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. gcwgandhinagar.comstackexchange.com When a nucleophile attacks at the C-2 or C-4 position of a halopyridine, the resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom. stackexchange.compearson.com This stabilization is not possible for an attack at the C-3 position, making substitution at the 2- and 4-positions significantly more favorable. stackexchange.comyoutube.com

Therefore, a common strategy to synthesize a methoxypyridine is to start with a corresponding chloropyridine. For instance, reacting a precursor like 2,6-dichloropyridine (B45657) with sodium methoxide would lead to the substitution of one of the chloro groups. The reaction conditions can often be tuned to favor monosubstitution. The presence of an electron-withdrawing group on the pyridine ring can further facilitate this substitution. youtube.comntu.edu.sg

| Precursor | Reagent | Product Position | Notes |

| 2-Chloropyridine (B119429) | Sodium Methoxide | 2-Methoxypyridine | The reaction is facilitated by the nitrogen atom activating the C-2 position for nucleophilic attack. |

| 4-Chloropyridine | Sodium Methoxide | 4-Methoxypyridine | The C-4 position is also activated, leading to efficient substitution. pearson.com |

| 2,3,4-Tribromopyridine | Sodium Methoxide | 3-Bromo-2,4-dimethoxypyridine | Demonstrates the strong preference for substitution at C-2 and C-4 over C-3. stackexchange.com |

Halogenation Procedures and Sandmeyer Reaction Intermediates

Introducing a halogen, such as chlorine, onto a pyridine ring can be challenging via direct electrophilic aromatic substitution due to the ring's electron-deficient nature. nih.govnih.gov Such reactions often require harsh conditions and can lead to mixtures of products. nih.gov

Diazotization : A primary aromatic amine (e.g., an aminopyridine) is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form a diazonium salt.

Substitution : The resulting diazonium salt is then treated with a copper(I) halide (e.g., copper(I) chloride) as a catalyst. wikipedia.org

Decomposition : The copper(I) catalyst facilitates a single-electron transfer, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the halide to form the final aryl halide product. wikipedia.org

The Sandmeyer reaction is highly valuable because it allows for the installation of a halogen at a specific position on the ring, dictated by the position of the initial amino group. tutorchase.comorganic-chemistry.org This provides a regioselective alternative to direct halogenation methods. For the synthesis of this compound, one could start with the corresponding aminopyridine derivative and use the Sandmeyer reaction to introduce the chlorine atom at the desired position.

Metal-Catalyzed Coupling Reactions for Phenyl Moiety Incorporation

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are particularly effective for introducing the phenyl group onto the pyridine scaffold.

Suzuki Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like phenylboronic acid) and an organohalide (like a chloropyridine). organic-chemistry.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. morressier.comresearchgate.net

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., 2,6-dichloro-4-phenylpyridine) to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (the phenyl group from phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final phenylated pyridine product and regenerating the palladium(0) catalyst.

This methodology is highly applicable to the synthesis of 4-phenylpyridine (B135609) derivatives. For example, a dichloropyridine could be coupled with phenylboronic acid to introduce the phenyl moiety. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Yield |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex | KOH | 96% nih.gov |

| 2-Bromo-6-methoxypyridine | Phenylboronic acid | C₄₆H₅₂Cl₃N₃O₂Pd | K₃PO₄ | 99% chemicalbook.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | >95% beilstein-journals.org |

Chemical Reactivity and Derivatization Studies of 2 Chloro 6 Methoxy 4 Phenylpyridine

Reactivity of the Phenyl Group

Electrophilic Aromatic Substitution Potentials

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the feasibility and regioselectivity of such reactions. In 2-chloro-6-methoxy-4-phenylpyridine, the electron-donating methoxy (B1213986) group at the 6-position and the electron-withdrawing chloro group at the 2-position, along with the phenyl group at the 4-position, create a complex electronic environment.

It is important to note that harsh reaction conditions are often required for electrophilic aromatic substitutions on pyridine rings, and the presence of the nitrogen atom can lead to side reactions, such as N-oxidation or complexation with Lewis acids.

| Electrophilic Substitution on a Related Compound | |

| Starting Material | 2-Chloro-6-methoxypyridine |

| Reaction | Nitration |

| Product | 2-Chloro-6-methoxy-4-nitropyridine |

| Inference for this compound | The 3- and 5-positions on the pyridine ring are potential sites for electrophilic attack, though likely requiring forcing conditions. |

Modification and Further Derivatization at the Phenyl Substituent

Furthermore, modern cross-coupling reactions provide a powerful toolkit for modifying the phenyl substituent. For instance, if the phenyl group were to be substituted with a halogen (e.g., bromo or iodo), it could participate in Suzuki, Stille, or Heck coupling reactions to introduce a wide variety of other functional groups, including alkyl, alkenyl, alkynyl, or other aryl moieties.

| Potential Derivatization Reactions on the Phenyl Substituent | |

| Reaction Type | Potential Reagents and Conditions |

| Nitration | HNO₃, H₂SO₄ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ |

| Suzuki Coupling (requires pre-functionalization with a halogen) | Arylboronic acid, Pd catalyst, base |

Pyridine Ring System Transformations

Oxidation and Reduction Pathways of the Pyridine Core

The pyridine core of this compound can undergo both oxidation and reduction, leading to new chemical entities with altered properties.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. youtube.com The resulting pyridine N-oxide exhibits modified reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions. This typically involves the use of heterogeneous catalysts like platinum or palladium on carbon, or homogeneous catalysts under hydrogen pressure. The specific conditions required would depend on the desired level of reduction and the tolerance of the other functional groups in the molecule.

Skeletal Rearrangements and Editing Strategies

Skeletal rearrangements of the pyridine ring in compounds like this compound are not commonly reported transformations. The aromatic stability of the pyridine ring makes such rearrangements energetically unfavorable under typical laboratory conditions. While various ring expansion and contraction strategies exist for heterocyclic systems, specific examples involving this particular substituted pyridine are not readily found in the scientific literature.

Derivatization through Meisenheimer-Type Pyridyl Anion Formation

The formation of a Meisenheimer complex involves the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.org In the context of this compound, the electron-withdrawing nature of the chloro group and the pyridine nitrogen could make the ring susceptible to nucleophilic attack, potentially forming a Meisenheimer-type adduct. wikipedia.orgnih.gov This would involve the addition of a strong nucleophile to the pyridine ring, creating a negatively charged pyridyl anion intermediate. Such intermediates are typically transient but can be trapped or can evolve to a more stable product. The formation of these complexes is more favorable with highly electron-deficient pyridines. wikipedia.org

Pyridine Functionalization through Radical Addition and Coupling

Radical reactions offer an alternative pathway for the functionalization of the pyridine ring. The Minisci reaction, for example, involves the addition of a nucleophilic radical to a protonated pyridine ring. For this compound, this would likely occur at the positions ortho and para to the nitrogen atom that are not already substituted.

Furthermore, the chloro substituent at the 2-position can participate in radical coupling reactions. Nickel-catalyzed cross-coupling reactions of 2-chloropyridines with alkyl bromides have been reported, providing a method for introducing alkyl groups at the 2-position. nih.govwisc.edu These reactions often proceed via a radical mechanism. nih.gov The presence of a radical initiator can sometimes accelerate these transformations. nih.gov

| Radical Functionalization Approaches | |

| Reaction Type | Potential Reagents and Conditions |

| Minisci-type Reaction | Alkyl radicals (from various precursors), acid |

| Nickel-Catalyzed Cross-Coupling | Alkyl bromide, Ni catalyst, reducing agent |

Advanced Spectroscopic Characterization Methods and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be elucidated.

1H NMR Spectral Assignment and Interpretation

A 1H NMR spectrum of 2-Chloro-6-methoxy-4-phenylpyridine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The interpretation would involve analyzing the chemical shift (δ) of each signal, its integration (the number of protons it represents), and its multiplicity (splitting pattern).

Expected 1H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (B1213986) (OCH3) | 3.9 - 4.1 | Singlet (s) |

| Pyridine (B92270) H-3/H-5 | 6.8 - 7.2 | Singlet (s) or Doublet (d) |

| Phenyl H-2'/H-6' | 7.5 - 7.8 | Multiplet (m) |

Note: The protons on the pyridine ring at positions 3 and 5 are in different chemical environments and would likely appear as two distinct signals, though their exact chemical shifts and coupling would depend on the specific electronic effects in the molecule.

13C NMR Spectral Assignment and Interpretation

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected 13C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (OCH3) | 55 - 60 |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3/C-5 | 105 - 115 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-6 | 165 - 170 |

| Phenyl C-1' | 135 - 140 |

| Phenyl C-2'/C-6' | 128 - 130 |

| Phenyl C-3'/C-5' | 128 - 130 |

Two-Dimensional NMR Techniques (COSY, HMBC)

To unambiguously assign the 1H and 13C signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would confirm the connectivity within the phenyl ring.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for connecting the phenyl ring to the pyridine core at C-4 and the methoxy group to the pyridine ring at C-6.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula, C12H10ClNO. The experimentally determined mass would be compared to the theoretical mass to validate the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target pyridine derivative. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]+. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, further confirming the molecular weight of this compound. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks due to the presence of chlorine (35Cl and 37Cl), would provide further evidence for the presence of a chlorine atom in the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the elucidation of molecular structure through the identification of functional groups and their respective vibrational modes.

Vibrational Band Assignment and Functional Group Identification

The infrared and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. The high-frequency region of the spectra is dominated by C-H stretching vibrations originating from the phenyl and pyridine rings. The methoxy group (-OCH₃) exhibits characteristic C-H stretching modes as well.

The mid-frequency region provides a wealth of information. The C=C and C=N stretching vibrations of the pyridine ring, along with the C=C stretching of the phenyl ring, typically appear in the 1600-1400 cm⁻¹ range. The presence of the chlorine atom attached to the pyridine ring influences the vibrational frequencies of the ring, and a characteristic C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹. The C-O stretching vibration of the methoxy group is also a prominent feature in the spectra.

Bending vibrations, such as in-plane and out-of-plane C-H deformations of the aromatic rings, contribute to the complexity of the fingerprint region (below 1500 cm⁻¹). These bands are crucial for confirming the substitution pattern of the aromatic rings.

A detailed assignment of the principal vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyridine Rings |

| Methoxy C-H Stretch | 2950 - 2850 | Methoxy Group |

| C=C and C=N Stretch | 1600 - 1400 | Pyridine and Phenyl Rings |

| C-O Stretch | 1260 - 1000 | Methoxy Group |

| C-Cl Stretch | 800 - 600 | Chloro Group |

| Aromatic C-H Bending | 900 - 675 | Phenyl and Pyridine Rings |

Note: The exact positions of the bands can be influenced by the specific chemical environment and intermolecular interactions in the solid state.

Analysis of Characteristic Spectral Fingerprints

The combination of vibrational bands in the IR and Raman spectra creates a unique "spectral fingerprint" for this compound. This fingerprint is highly specific to the molecule's structure and can be used for its unambiguous identification. The patterns observed in the fingerprint region are particularly sensitive to the substitution on the pyridine ring, including the relative positions of the chloro, methoxy, and phenyl groups. The interplay of these substituents leads to a distinct set of absorption and scattering signals that differentiate it from other isomers or related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Electronic Transition Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, comprising the phenyl and pyridine rings, gives rise to intense π → π* transitions, typically observed in the ultraviolet region. The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons allows for n → π* transitions, which are generally of lower intensity and may appear at longer wavelengths, closer to the visible region. The specific wavelengths of maximum absorption (λmax) are influenced by the electronic effects of the chloro, methoxy, and phenyl substituents on the pyridine ring.

Solvatochromic Investigations

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in the polarity of the solvent. For this compound, solvatochromic studies would involve recording its UV-Vis spectra in a series of solvents with varying polarities. The nature and extent of any observed solvatochromic shift (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

X-ray Diffraction (XRD) Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Note: Without experimental data, specific values for the crystallographic parameters cannot be provided.

Single Crystal X-ray Crystallography for Molecular and Crystal Structure Determination

As of the latest available information, the definitive molecular and crystal structure of this compound, as determined by single-crystal X-ray crystallography, has not been reported in publicly accessible databases or scientific journals. This technique is crucial for elucidating the precise three-dimensional arrangement of atoms within the crystal lattice.

Typically, a single-crystal X-ray diffraction study would provide detailed information, including:

Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are fundamental to understanding the molecule's geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Without experimental data, a table of crystallographic parameters for this compound cannot be constructed.

Intermolecular Interaction Analysis (Hirshfeld Surfaces, Hydrogen Bonding, Pi-Pi Stacking)

Similarly, a detailed analysis of the intermolecular interactions for this compound using methods like Hirshfeld surface analysis is not currently available. This type of analysis is instrumental in understanding how molecules pack together in the solid state and which non-covalent forces govern the crystal structure's stability.

A Hirshfeld surface analysis would typically provide insights into:

dnorm surfaces: To visualize close intermolecular contacts.

Hydrogen Bonding: Identification and characterization of any classical or non-classical hydrogen bonds.

Pi-Pi Stacking: The presence and geometry of interactions between the phenyl and pyridine rings.

In the absence of a determined crystal structure, these analyses cannot be performed. While studies on structurally related pyridine derivatives are available and demonstrate the application of these techniques, the specific intermolecular interactions for this compound remain uncharacterized.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-6-methoxy-4-phenylpyridine, DFT calculations would be employed to determine various properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles.

Conformational analysis would be particularly important in determining the preferred orientation of the phenyl and methoxy (B1213986) groups relative to the pyridine (B92270) ring. The rotation around the single bonds connecting these groups gives rise to different conformers, and DFT calculations could identify the most energetically favorable conformation.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental signals to specific nuclei in the molecule.

IR (Infrared): The vibrational frequencies of the molecule would be calculated to predict its IR spectrum. These calculated frequencies correspond to specific vibrational modes, such as C-H stretches, C=C and C=N ring vibrations, and C-Cl stretches.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing insight into the molecule's electronic structure and color properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level and spatial distribution are key to understanding reactions with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy and location are important for reactions with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

A theoretical study would calculate the energies of the HOMO, LUMO, and the resulting energy gap for this compound.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following is an illustrative table as specific data for the target compound is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Value |

| E(LUMO) | Value |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It visualizes regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the negative potential around the nitrogen atom and oxygen atom, and positive regions near the hydrogen atoms.

Quantum Chemical Modeling

Beyond DFT, other quantum chemical models can be used to explore more specific electronic characteristics.

Aromaticity is a key concept in understanding the stability and reactivity of the pyridine and phenyl rings in the molecule. Quantum chemical modeling can quantify this property through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the rings and analyze how the substituents (chloro, methoxy, and phenyl groups) influence the electron delocalization within the pyridine core.

Natural Bond Orbital (NBO) Analysis

The analysis involves transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This allows for the study of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of their significance. uni-muenchen.de

In molecules containing both electron-donating (like methoxy) and electron-withdrawing (like chloro) groups on a pyridine ring, NBO analysis can reveal significant charge delocalization. researchgate.net For instance, the lone pairs on the oxygen atom of the methoxy group can donate electron density to the antibonding orbitals of the pyridine ring, leading to resonance stabilization. researchgate.net Similarly, interactions involving the lone pairs of the nitrogen atom in the pyridine ring and the orbitals of the substituents are crucial in determining the molecule's electronic properties. researchgate.net

Thermodynamic Studies

Thermodynamic properties, such as the enthalpy of formation and sublimation enthalpy, are fundamental to understanding the stability and phase behavior of this compound.

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For complex organic molecules, this value is often determined through computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide reliable estimates of the enthalpy of formation. These calculations typically involve optimizing the molecular geometry and then computing the total electronic energy, from which the enthalpy of formation can be derived.

Sublimation Enthalpy Determinations

The sublimation enthalpy (ΔHsub) is the energy required to transform one mole of a substance from a solid to a gaseous state. This property is critical for understanding intermolecular forces in the solid state. Experimental techniques, such as the transpiration method, can be used to measure the vapor pressure of a compound at different temperatures, from which the sublimation enthalpy can be calculated using the Clausius-Clapeyron equation. rsc.org For pyridine derivatives, the sublimation enthalpy is influenced by factors such as molecular packing in the crystal lattice and the nature and strength of intermolecular interactions like hydrogen bonds and π-π stacking. rsc.org

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including those involving this compound. escholarship.org These studies can identify transition states, intermediates, and the energetic profiles of reaction pathways. mdpi.com

Transition State Characterization

A transition state is a high-energy, transient molecular configuration that occurs during a chemical reaction as reactants are converted into products. escholarship.org Computational methods, particularly DFT, are used to locate and characterize these transition states on the potential energy surface. mdpi.com The process involves optimizing the geometry to find a first-order saddle point, which is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. mdpi.com For reactions such as nucleophilic aromatic substitution or cross-coupling reactions involving this compound, identifying the transition state structure provides crucial information about the bond-breaking and bond-forming processes.

Molecular Interaction Studies

Molecular interaction studies are pivotal in drug discovery and development, providing a window into how a compound might interact with biological targets. These computational techniques can predict binding affinities and modes of interaction, offering a rationale for observed biological activities and guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.orgnih.gov This method is frequently employed to forecast the interaction between a small molecule (ligand) and a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them based on their binding energy. nih.gov

In studies of substituted pyridine and quinoline (B57606) derivatives, molecular docking has been instrumental in identifying key interactions that contribute to their biological activity. For instance, research on various heterocyclic compounds has demonstrated that the binding affinity is influenced by hydrogen bonds and van der Waals forces between the ligand and specific amino acid residues of the target protein. doi.org In the context of this compound, a molecular docking study would involve preparing a 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would highlight the key amino acid residues involved in the interaction and provide a binding energy score, which is indicative of the binding affinity. nih.gov

For example, in a study on substituted 1H-pyrido[2,1-b]quinazolines, molecular docking was used to predict the binding mode of the compounds towards the epidermal growth factor receptor (EGFR) kinase. The study revealed that the interactions were comparable to that of the known inhibitor erlotinib, with specific hydrogen bond and pi-stacking interactions contributing to the binding affinity. nih.gov Similarly, docking studies on thiophenyl thiazolyl-pyridine hybrids against EGFR have helped to elucidate the structure-activity relationships, showing how different substitutions on the pyridine ring influence the binding interactions. mdpi.com

A hypothetical molecular docking study of this compound against a protein target could yield data such as that presented in the interactive table below. This table illustrates the type of information that can be obtained, including the binding energy and the specific amino acid residues involved in the interaction.

Table 1: Representative Molecular Docking Results for a Phenylpyridine Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | LEU83, VAL91, ALA105 | Van der Waals |

| LYS111 | Hydrogen Bond | ||

| PHE184 | Pi-Stacking | ||

| Cyclooxygenase-2 | -7.9 | VAL349, LEU352, SER530 | Van der Waals |

| TYR385 | Hydrogen Bond | ||

| Tumor Necrosis Factor-alpha | -6.8 | TYR59, TYR119, GLY121 | Van der Waals |

| LEU120 | Pi-Alkyl |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. acs.org This computational method simulates the movements and interactions of atoms and molecules, offering insights into the stability of the complex and the flexibility of its components. aps.org MD simulations are particularly useful for confirming the stability of binding modes predicted by molecular docking and for exploring conformational changes that may occur upon ligand binding. acs.org

In a typical MD simulation study, the ligand-protein complex generated from molecular docking is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of the atoms over a specific period, often on the nanosecond to microsecond scale. acs.org Analysis of this trajectory can reveal important information about the stability of the system, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much their structures deviate from the initial docked pose. A stable RMSD over the course of the simulation suggests a stable binding complex. acs.org

For instance, a study on N-phenylpyrimidine-4-amine derivatives used MD simulations to investigate the stability of the compounds in the active site of FMS-like tyrosine kinase-3. The simulations provided critical information on the stability and binding affinity of the docked compounds. nih.gov Similarly, MD simulations of quinolone-based hydrazones complexed with aldose reductase confirmed the stable binding of the ligand within the active site over a 100 ns simulation. acs.org

The flexibility of the protein and ligand can be assessed by analyzing the root-mean-square fluctuation (RMSF) of individual atoms or residues. This can highlight regions of the protein that become more or less flexible upon ligand binding, which can be important for its function.

The interactive table below provides an example of the type of data that can be generated from an MD simulation study, showing key parameters used to evaluate the stability and flexibility of a ligand-protein complex.

Table 2: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The total time the molecular movements were simulated. |

| Average Protein RMSD | 1.5 Å | A low and stable value indicates the protein's overall structure is stable. |

| Average Ligand RMSD | 0.8 Å | A low value suggests the ligand remains stably bound in the binding pocket. |

| Key Interacting Residue RMSF | 0.5 Å | Low fluctuation of key residues indicates a stable interaction with the ligand. |

| Number of Hydrogen Bonds | 2-3 | The consistent presence of hydrogen bonds over time reinforces binding stability. |

Advanced Research Applications in Chemical Sciences

Role as Synthetic Intermediates for Complex Organic Molecules

The 2-chloro-6-methoxy-4-phenylpyridine core serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. The reactivity of the chloro and methoxy (B1213986) groups, coupled with the potential for functionalization of the phenyl and pyridine (B92270) rings, allows for a diverse range of chemical transformations. While specific examples detailing the multi-step synthesis of complex natural products or pharmaceuticals directly from this compound are not extensively documented in publicly available literature, the principles of its utility can be inferred from the reactivity of related substituted pyridines.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups, including amines, thiols, and alkoxides. This reactivity is fundamental in building molecular complexity. Furthermore, the pyridine nitrogen can be quaternized or oxidized, and the phenyl ring can undergo electrophilic substitution, offering additional avenues for structural elaboration. The methoxy group can be cleaved to reveal a pyridone, a common pharmacophore. These latent functionalities make this compound a strategic starting material for the synthesis of diverse molecular entities.

Rational Design and Exploration of Novel Scaffolds in Medicinal Chemistry Research

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.com The specific substitution pattern of this compound provides a unique starting point for the rational design of novel therapeutic agents.

The design of pyridine-based chemical probes often leverages the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity to participate in metal coordination. The substituents on the pyridine ring play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a biological target.

In the context of this compound, the phenyl group can be functionalized to introduce reporter groups or reactive moieties for target identification. The chlorine and methoxy groups can be modified to fine-tune the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for an effective chemical probe. While specific probes based on this exact molecule are not detailed in the literature, the general principles of pyridine-based probe design are well-established and applicable. mdpi.comnih.gov

The this compound scaffold is amenable to systematic structural modifications to probe molecular recognition events. The phenyl group at the 4-position can be replaced with other aryl or alkyl groups to investigate the role of steric bulk and electronic effects on binding interactions. The methoxy group at the 6-position can be varied to explore the impact of hydrogen bonding and polarity in a specific binding pocket.

For instance, studies on related 6-substituted 2-methoxypyridines have been conducted to evaluate their capacity for molecular recognition, highlighting the importance of substituents in dictating binding affinity and specificity. These studies provide a framework for how this compound could be systematically modified to understand and optimize interactions with biological targets.

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis of Substituted Pyridines

The generation of chiral pyridine (B92270) derivatives is a significant objective in medicinal chemistry and materials science. While the synthesis of 2-Chloro-6-methoxy-4-phenylpyridine itself does not inherently involve chirality, its functionalization can lead to the creation of stereocenters. Future research will likely focus on developing novel asymmetric methods to produce enantiomerically pure derivatives.

Innovations in this area are centered on the use of chiral catalysts and auxiliaries that can control the stereochemical outcome of reactions. numberanalytics.com The development of novel chiral pyridine-derived ligands is a crucial aspect of this endeavor. acs.org These ligands can coordinate with transition metals to create catalysts that facilitate highly enantioselective transformations. numberanalytics.comacs.org For instance, the introduction of a substituent at the 3- or 5-position of the pyridine ring of this compound could be achieved with high enantioselectivity using such catalytic systems.

Another promising approach is the use of chiral auxiliaries, which are molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. mdpi.com

Table 1: Emerging Strategies in Asymmetric Pyridine Synthesis

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Chiral Ligand Catalysis | Use of chiral pyridine units (CPUs) and other ligands (e.g., 2,2'-bipyridines) in complex with transition metals (e.g., Nickel, Copper) to catalyze enantioselective reactions. acs.org | Enantioselective cross-coupling reactions at the C3 or C5 positions. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct the stereochemical outcome of a functionalization reaction. numberanalytics.com | Stereocontrolled introduction of functional groups to create chiral centers. |

| Organocatalytic Cycloadditions | Use of chiral phosphoric acids or other organocatalysts to promote asymmetric cycloaddition reactions. mdpi.com | Synthesis of fused heterocyclic systems incorporating the pyridine ring. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. nih.gov | Separation of enantiomers if a racemic functionalized derivative is synthesized. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. youtube.com For a scaffold like this compound, AI can be employed to design novel derivatives with optimized properties. Generative AI models can propose new molecular structures that are synthetically accessible and predicted to have desired biological activities or material properties. youtube.com

These computational tools can analyze vast datasets of chemical structures and their associated properties to learn structure-activity relationships (SAR). nih.gov This knowledge can then be used to predict the properties of virtual compounds based on the this compound core. Algorithms can suggest modifications to the parent structure—for example, replacing the chloro or methoxy (B1213986) groups with other functional groups—to enhance a specific characteristic, such as binding affinity to a biological target. rsc.org

Furthermore, AI is being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for novel designed compounds. frontiersin.orgyoutube.com This integration of design and synthesis planning ensures that the computationally generated molecules are practically synthesizable. youtube.com

Exploration of Novel Catalytic Systems for Pyridine Functionalization

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature and the potential for the nitrogen atom to coordinate with and deactivate metal catalysts. youtube.comrsc.org Future research will undoubtedly focus on discovering and developing novel catalytic systems that can overcome these hurdles and enable selective C-H functionalization.

One promising area is the use of cooperative catalytic systems, where two different catalysts work in tandem to achieve a transformation that is not possible with either catalyst alone. youtube.com For example, a Lewis acid catalyst could coordinate to the pyridine nitrogen, activating the ring for a subsequent functionalization reaction mediated by a transition metal catalyst. youtube.com Photocatalysis and electrocatalysis are also emerging as powerful techniques, often allowing for reactions to occur under mild conditions. numberanalytics.com Visible-light photocatalysis, for instance, can generate radical intermediates that can participate in novel bond-forming reactions on the pyridine ring. nih.govacs.org

The development of catalysts for regioselective functionalization is a key goal. thieme-connect.de For this compound, this would mean developing catalysts that can selectively target the C-H bonds at the 3- or 5-positions.

Table 2: Advanced Catalytic Systems for Pyridine Modification

| Catalytic System | Mechanism | Advantage |

|---|---|---|

| Cooperative Catalysis | Two catalysts work together, e.g., a Lewis acid to activate the pyridine and a transition metal for C-H activation. youtube.com | Overcomes catalyst deactivation and enables challenging transformations. |

| Photocatalysis | Uses light to generate reactive intermediates (e.g., pyridinyl radicals) for functionalization. nih.govacs.org | Mild reaction conditions and access to unique reactivity. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid-supported catalysts). numberanalytics.com | Ease of catalyst separation and recyclability. |

| Directed C-H Functionalization | A directing group on the molecule guides a catalyst to a specific C-H bond for selective activation. youtube.com | High regioselectivity in functionalization. |

Development of High-Throughput Screening Methodologies for Synthetic Discovery

To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) methodologies for chemical synthesis are essential. sigmaaldrich.com These methods involve the use of automated, parallel synthesis platforms to rapidly generate libraries of related compounds. rsc.org

By combining a set of building blocks with the core pyridine structure under a variety of reaction conditions, hundreds or thousands of derivatives can be synthesized and screened for desired properties. This approach accelerates the discovery of new compounds with optimized characteristics. Specialized kits are available for screening cross-coupling reactions, which would be highly relevant for modifying the chloro-substituent on the pyridine ring. sigmaaldrich.com

The development of robust and efficient chemical strategies for creating diverse libraries of building blocks is a key aspect of this field. rsc.org For example, a library of boronic acids could be screened for Suzuki coupling with the chloro group of this compound to generate a wide array of 2-aryl-6-methoxy-4-phenylpyridine derivatives.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced spectroscopic and computational techniques are providing unprecedented insights into how chemical reactions occur.

In-situ spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, allow chemists to monitor reactions as they happen, identifying transient intermediates and determining reaction kinetics. For pyridine derivatives, techniques like solid-state NMR can provide information about the local environment of atoms within a crystal lattice. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. researchgate.netnih.gov By modeling the energies of reactants, transition states, and products, researchers can predict the most likely mechanism for a given reaction. nih.gov This can help explain observed regioselectivity or stereoselectivity and guide the optimization of reaction conditions. For example, DFT calculations could be used to understand the regioselectivity of functionalizing the C3 vs. C5 position of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aryl-6-methoxy-4-phenylpyridine |

| 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one |

| N-(tosyl)-2,11-diaza researchgate.net18pyridinophane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.